4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.32 g/mol . It is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in treating deep fungal infections . This compound is also known for its role as an inhibitor of endothelial cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine with 4-nitrobenzyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Reduction: The major product is 4-[[4-(4-aminophenyl)piperazin-1-yl]methyl]phenol.
Substitution: Depending on the substituent, various alkylated or acylated derivatives can be formed.
Scientific Research Applications
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of endothelial cell proliferation. It interacts with specific molecular targets involved in cell growth pathways, thereby preventing the proliferation of these cells . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with signaling pathways critical for cell division .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-aminophenyl)piperazin-1-yl]methyl]phenol
- 4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol
- 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol
Uniqueness
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful as an intermediate in the synthesis of antifungal agents and as an inhibitor of endothelial cell proliferation .
Properties
IUPAC Name |
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-1-14(2-8-17)13-18-9-11-19(12-10-18)15-3-5-16(6-4-15)20(22)23/h1-8,21H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXBDNKDCTDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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